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Compound of Interest

Compound Name: BAY 2476568

Cat. No.: B15609960 Get Quote

Technical Support Center: BAY 2927088
Disclaimer: The information provided in this technical support center is for informational

purposes only and is intended for researchers, scientists, and drug development professionals.

It is not a substitute for professional medical advice. The compound BAY 2927088 (also known

as sevabertinib) is an investigational agent and has not been approved by all regulatory

authorities for widespread clinical use.

Frequently Asked Questions (FAQs)
Q1: What is BAY 2927088 and what is its primary mechanism of action?

BAY 2927088 is an oral, reversible tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of

action is the potent inhibition of mutant forms of the epidermal growth factor receptor (EGFR)

and human epidermal growth factor receptor 2 (HER2).[1][2] It is particularly effective against

tumors harboring EGFR exon 20 insertion mutations and activating HER2 mutations.[1][3][4]

Q2: What are the primary on-target effects of BAY 2927088 leading to its anti-tumor activity?

BAY 2927088 is designed to selectively target and inhibit the kinase activity of mutant EGFR

and HER2 proteins.[1] These mutations lead to the constitutive activation of downstream

signaling pathways, such as the MAPK and PI3K/AKT pathways, which drive tumor cell

proliferation, survival, and growth. By inhibiting these mutant kinases, BAY 2927088 effectively

blocks these oncogenic signals.

Q3: What is the selectivity profile of BAY 2927088?
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Preclinical studies have demonstrated that BAY 2927088 exhibits a high degree of selectivity

for mutant EGFR over wild-type (WT) EGFR. Specifically, it has shown to be approximately 40-

fold more selective for EGFR exon 20 insertion mutations compared to WT EGFR.[5][6] This

selectivity is intended to maximize anti-tumor efficacy while minimizing toxicities associated

with the inhibition of WT EGFR in normal tissues.[5]

Q4: What are the potential off-target effects of BAY 2927088?

While a comprehensive public kinome scan detailing all potential off-targets is not available, the

known adverse events from clinical trials suggest that some off-target effects may be related to

the inhibition of WT EGFR and HER2, as well as potentially other kinases. The most common

treatment-related adverse events (TRAEs) include diarrhea, rash, and paronychia, which are

characteristic of EGFR and HER2 inhibition.[1][7]

Q5: What are the common adverse events observed with BAY 2927088 in clinical trials?

The most frequently reported treatment-related adverse events (TRAEs) in clinical studies of

BAY 2927088 are generally manageable and consistent with its mechanism of action. These

include:

Gastrointestinal: Diarrhea[1][7]

Dermatological: Rash, Paronychia (inflammation of the tissue around a nail)[1][7]

Troubleshooting Guides
This section provides guidance for researchers who encounter specific issues during their

preclinical experiments with BAY 2927088.

Issue 1: Unexpected Cell Toxicity at Low Concentrations
Potential Cause:

Potent On-Target Activity: The cell line being used may be exquisitely sensitive to the

inhibition of the targeted mutant EGFR or HER2.

Off-Target Toxicity: The cells may express a kinase that is sensitive to BAY 2927088 and is

essential for cell survival.
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Troubleshooting Steps:

Confirm On-Target Potency: Perform a dose-response curve and determine the IC50 value

of BAY 2927088 in your specific cell line. Compare this to published data if available.

Assess Apoptosis: Use assays such as Annexin V/PI staining or caspase-3/7 activity assays

to determine if the observed toxicity is due to apoptosis.

Rescue Experiment: If the toxicity is on-target, it may be possible to rescue the phenotype by

introducing a downstream effector that is independent of the targeted kinase.

Investigate Off-Target Kinases: If off-target toxicity is suspected, perform a cell-based kinase

phosphorylation assay (see Experimental Protocols) to assess the activity of known common

off-target kinases for EGFR inhibitors.

Issue 2: Discrepancy Between Biochemical and Cellular
Assay Results
Potential Cause:

Cellular Permeability: BAY 2927088 may have poor penetration into the specific cell line

being used.

Efflux Pumps: The cells may express efflux pumps (e.g., P-glycoprotein) that actively remove

the compound from the cell.

ATP Competition: The high intracellular concentration of ATP can compete with ATP-

competitive inhibitors like BAY 2927088 for binding to the kinase, leading to a lower apparent

potency in cellular assays compared to biochemical assays.

Troubleshooting Steps:

Evaluate Compound Uptake: Use analytical methods such as LC-MS/MS to measure the

intracellular concentration of BAY 2927088.

Inhibit Efflux Pumps: Test the effect of known efflux pump inhibitors on the cellular potency of

BAY 2927088.
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Use ATP-Depleted Cellular Systems: If feasible, perform cellular assays under conditions of

lower intracellular ATP to assess the impact on compound potency.

Data Presentation
Table 1: Selectivity Profile of BAY 2927088

Target
Selectivity vs. Wild-Type
EGFR

Reference

EGFR exon 20 insertion

mutants
~40-fold [5][6]

Table 2: Common Treatment-Related Adverse Events
(TRAEs) with BAY 2927088 (from clinical trials)

Adverse Event Frequency Common Grades Reference

Diarrhea High 1-3 [1][7]

Rash Moderate 1-2 [1][7]

Paronychia Moderate 1-2 [1][7]

Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Kinome
Scan)
Objective: To determine the selectivity of BAY 2927088 against a broad panel of human

kinases.

Principle: A competitive binding assay is used where a test compound is incubated with a panel

of DNA-tagged kinases. An immobilized, active-site directed ligand is then added. The amount

of kinase bound to the solid support is quantified, which is inversely proportional to the affinity

of the test compound for the kinase.

Methodology:
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Compound Preparation: Prepare a stock solution of BAY 2927088 in 100% DMSO.

Assay Plate Preparation: Serially dilute the BAY 2927088 stock solution to the desired

concentrations.

Kinase Incubation: Add the DNA-tagged kinases from the panel to the assay plates

containing the diluted compound. Incubate to allow for binding equilibrium to be reached.

Competitive Binding: Add the immobilized ligand to the wells.

Washing: Wash the plates to remove unbound kinases.

Quantification: The amount of kinase bound to the solid support is quantified using a method

such as quantitative PCR (qPCR) of the DNA tags.

Data Analysis: The results are typically expressed as the percentage of kinase remaining

bound to the solid support in the presence of the inhibitor compared to a DMSO control.

These values can be used to calculate IC50 or Kd values for off-target kinases.

Protocol 2: Cell-Based Phosphorylation Assay (Western
Blot)
Objective: To assess the on-target and potential off-target inhibitory activity of BAY 2927088 in

a cellular context by measuring the phosphorylation status of downstream substrates.

Methodology:

Cell Culture and Treatment:

Culture cells of interest (e.g., NSCLC cell lines with EGFR exon 20 insertions) to 70-80%

confluency.

Starve the cells in serum-free media for 4-6 hours.

Treat the cells with a range of concentrations of BAY 2927088 (and a DMSO vehicle

control) for a specified time (e.g., 1-2 hours).
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Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15

minutes) to induce kinase activation and substrate phosphorylation.

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Clarify the lysates by centrifugation.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Normalize the protein concentrations of all samples.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with primary antibodies specific for the phosphorylated and total

forms of the target kinase (e.g., p-EGFR, total EGFR) and its downstream effectors (e.g.,

p-AKT, total AKT, p-ERK, total ERK).

Incubate with HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Data Analysis:

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels. This will allow for the determination of the IC50 of BAY 2927088 for the

inhibition of specific signaling pathways in cells.
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Caption: EGFR/HER2 signaling pathway and the inhibitory action of BAY 2927088.
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Caption: Experimental workflow for assessing on-target and off-target effects.
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Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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